![molecular formula C12H20O2 B14482248 Acetaldehyde, [(3,7-dimethyl-2,6-octadienyl)oxy]- CAS No. 68213-87-6](/img/structure/B14482248.png)
Acetaldehyde, [(3,7-dimethyl-2,6-octadienyl)oxy]-
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Overview
Description
2-(3,7-dimethylocta-2,6-dienoxy)acetaldehyde is an organic compound characterized by its unique structure, which includes a dimethylocta-dienyl group attached to an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,7-dimethylocta-2,6-dienoxy)acetaldehyde typically involves the reaction of 3,7-dimethylocta-2,6-dien-1-ol with acetaldehyde under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 2-(3,7-dimethylocta-2,6-dienoxy)acetaldehyde may involve large-scale batch or continuous processes. The choice of catalyst, reaction conditions, and purification methods are optimized to ensure high efficiency and cost-effectiveness. Common industrial methods include the use of fixed-bed reactors and distillation techniques for purification.
Chemical Reactions Analysis
Types of Reactions
2-(3,7-dimethylocta-2,6-dienoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as amines and thiols can react with the aldehyde group under mild conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,7-dimethylocta-2,6-dienoxy)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,7-dimethylocta-2,6-dienoxy)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The pathways involved may include enzyme inhibition or activation, modulation of signaling pathways, and interactions with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
3,7-dimethylocta-2,6-dienal: Similar structure but lacks the acetaldehyde moiety.
2-(3,7-dimethylocta-2,6-dienyl)phenol: Contains a phenol group instead of an acetaldehyde group.
Uniqueness
2-(3,7-dimethylocta-2,6-dienoxy)acetaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Biological Activity
Acetaldehyde, [(3,7-dimethyl-2,6-octadienyl)oxy]-, is a compound that has garnered attention due to its potential biological activities. This article explores its biochemical properties, metabolic pathways, and associated biological effects based on diverse research findings.
The compound is a derivative of acetaldehyde with the structure featuring a 3,7-dimethyl-2,6-octadienyl group. This structure suggests potential interactions with biological systems due to the presence of multiple functional groups that can participate in various biochemical reactions.
Metabolism
Research indicates that compounds like citral (3,7-dimethyl-2,6-octadienal), closely related to acetaldehyde, undergo significant metabolic transformations. Citral is metabolized primarily through aldehyde dehydrogenases (ALDH), which convert it into corresponding acid species. Interestingly, citral has been shown to inhibit acetaldehyde oxidation by ALDH, suggesting a complex interplay between these compounds in biological systems .
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of related compounds. For instance, extracts from star anise containing similar structures have demonstrated significant antioxidant activity by scavenging free radicals and protecting against oxidative DNA damage . This suggests that acetaldehyde derivatives may also possess similar protective properties.
Antifungal Activity
A study on the synthesis and biological activity of 3,7-dimethyl-2,6-octadienamide derivatives revealed promising antifungal properties against pathogens such as Rhizoctonia solani. Compounds exhibited inhibition rates exceeding 90% at specific concentrations (50 µg/mL), indicating their potential as fungicides . The EC50 values for some derivatives ranged from 4.3 to 9.7 µM against various fungal strains.
Case Studies
- In Vivo Metabolism Study : A study involving male Sprague-Dawley rats demonstrated that while ALDH-mediated oxidation of citral was not observed, the compound significantly inhibited acetaldehyde oxidation at low concentrations (Ki = 360 nM). This inhibition suggests potential implications for metabolic pathways involving acetaldehyde and related compounds .
- Fungicidal Efficacy : In a comparative analysis of various synthesized compounds based on the acetaldehyde structure, specific derivatives showed enhanced fungicidal activity compared to their aliphatic counterparts. The study emphasized the importance of aromatic substitutions in improving biological efficacy .
Data Tables
Compound Name | Inhibition Rate (%) | EC50 (µM) | Target Pathogen |
---|---|---|---|
(Z/E)-3,7-Dimethyl-2,6-octadienamide | 94.0 | 4.3 | Fusarium graminearum |
(Z/E)-3,7-Dimethyl-2,6-octadienamide | 93.4 | 9.7 | Rhizoctonia solani |
Citral | N/A | N/A | Aldehyde oxidation |
Properties
CAS No. |
68213-87-6 |
---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-(3,7-dimethylocta-2,6-dienoxy)acetaldehyde |
InChI |
InChI=1S/C12H20O2/c1-11(2)5-4-6-12(3)7-9-14-10-8-13/h5,7-8H,4,6,9-10H2,1-3H3 |
InChI Key |
LAUVMIDRJMQUQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCOCC=O)C)C |
Origin of Product |
United States |
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